molecular formula C25H25N3O3S B2773735 2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 899742-65-5

2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No. B2773735
CAS RN: 899742-65-5
M. Wt: 447.55
InChI Key: WOYFXTZBUUAGOQ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzofuro[3,2-d]pyrimidine, which is a bicyclic system with a fused benzene and furan ring attached to a pyrimidine . The molecule also contains a cyclopentyl group, a thioacetamide group, and a 4-methylbenzyl group attached to the core structure .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds have been synthesized through various methods. For example, derivatives of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine were synthesized by substituting the benzene ring in the quinazolone molecule by the pyridine ring . Another method involves an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine .

Scientific Research Applications

Heterocyclic Compound Synthesis and Antitumor Evaluation

The compound has been explored for its potential in synthesizing diverse heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives exhibit high inhibitory effects on various cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The simplicity of the synthesis process and the diversity of reactive sites make these compounds valuable for further biological investigations and potential cancer treatments (Shams et al., 2010).

Cytotoxic Activity Against Cancer Cell Lines

Further research into 2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide derivatives has shown promising cytotoxic activity against a panel of 60 cancer cell lines, with one compound demonstrating significant growth inhibition. This highlights the compound's potential as a scaffold for developing new anticancer agents (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Agents

Derivatives of the compound have been synthesized with anti-inflammatory and analgesic activities. These derivatives, particularly those with high COX-2 selectivity, exhibited significant analgesic and anti-inflammatory effects, comparable to standard drugs. This research underlines the compound's versatility and potential in creating new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The antimicrobial properties of some newly synthesized heterocycles incorporating this compound have been explored, showing effectiveness against various bacterial and fungal strains. This indicates the compound's potential utility in developing new antimicrobial agents (Bondock et al., 2008).

properties

IUPAC Name

2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-16-10-12-17(13-11-16)14-26-21(29)15-32-25-27-22-19-8-4-5-9-20(19)31-23(22)24(30)28(25)18-6-2-3-7-18/h4-5,8-13,18H,2-3,6-7,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYFXTZBUUAGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide

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